2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl
Description
2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl (CAS: 2814330-46-4) is a substituted biphenyl compound characterized by:
- A fluorine atom at the 2-position of the first benzene ring.
- A methyl group at the 3'-position of the second benzene ring.
- A vinyl group at the 5-position of the first ring.
This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the vinyl group offers reactivity for further functionalization, such as polymerization or cross-coupling reactions. Safety protocols for handling include avoiding heat and ignition sources (P210) and ensuring proper ventilation during use .
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(3-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F/c1-3-12-7-8-15(16)14(10-12)13-6-4-5-11(2)9-13/h3-10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXIEDKWTRQFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 2-Fluoro-3’-methyl-5-formyl-1,1’-biphenyl or 2-Fluoro-3’-methyl-5-carboxy-1,1’-biphenyl .
Scientific Research Applications
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The vinyl group may participate in conjugation reactions, affecting the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Similar Biphenyl Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences Among Biphenyl Derivatives
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethoxy group in the 3'-position (Compound in ) significantly increases electronegativity compared to the methyl group in the target compound. This alters solubility and reactivity in cross-coupling reactions.
- Reactivity : The vinyl group in the target compound enables polymerization or addition reactions, whereas halogenated analogs (e.g., ) prioritize electronic tuning over functionalization.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The vinyl group slightly reduces vapor pressure compared to unsubstituted biphenyl but enhances reactivity.
Table 3: PBT (Persistence, Bioaccumulation, Toxicity) Assessment
| Compound | Persistence | Bioaccumulation | Toxicity |
|---|---|---|---|
| This compound | Moderate* | Low | Moderate |
| Biphenyl | Low | Low | Low |
| 2-Fluoro-3'-(trifluoromethoxy)-... | High* | Moderate* | High (suspected) |
Key Observations :
- Persistence : Fluorine in the target compound may slow degradation compared to biphenyl but less so than the trifluoromethoxy analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
